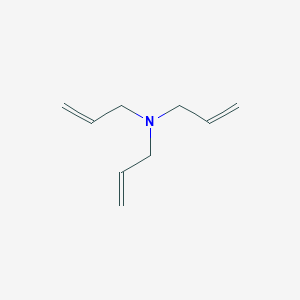







|
REACTION_CXSMILES
|
[CH2:1]([N:4](CC=C)[CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:3]>CN1CCCC1=O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2:1]([NH2:4])[CH:2]=[CH2:3].[CH2:1]([NH:4][CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:3] |f:2.3.4.5.6|
|


|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N(CC=C)CC=C
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
5.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring until the internal pressure
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Oxygen was removed from the autoclave by a nitrogen
|
|
Type
|
CUSTOM
|
|
Details
|
purge
|
|
Type
|
ADDITION
|
|
Details
|
ammonia was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reactor was then heated
|
|
Type
|
STIRRING
|
|
Details
|
with stirring to 100° C (pressure - 10.19 kg/cm)
|
|
Type
|
CUSTOM
|
|
Details
|
subsequently to 130° C
|
|
Type
|
CUSTOM
|
|
Details
|
the triallylamine had reacted
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 5.2 mmol |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)NCC=C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 6.6 mmol |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[CH2:1]([N:4](CC=C)[CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:3]>CN1CCCC1=O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2:1]([NH2:4])[CH:2]=[CH2:3].[CH2:1]([NH:4][CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:3] |f:2.3.4.5.6|
|


|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N(CC=C)CC=C
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
5.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring until the internal pressure
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Oxygen was removed from the autoclave by a nitrogen
|
|
Type
|
CUSTOM
|
|
Details
|
purge
|
|
Type
|
ADDITION
|
|
Details
|
ammonia was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reactor was then heated
|
|
Type
|
STIRRING
|
|
Details
|
with stirring to 100° C (pressure - 10.19 kg/cm)
|
|
Type
|
CUSTOM
|
|
Details
|
subsequently to 130° C
|
|
Type
|
CUSTOM
|
|
Details
|
the triallylamine had reacted
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 5.2 mmol |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)NCC=C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 6.6 mmol |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |